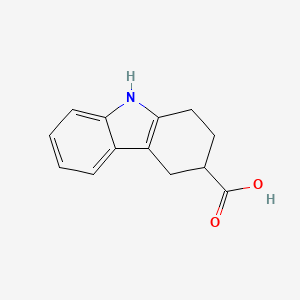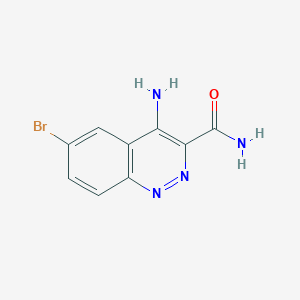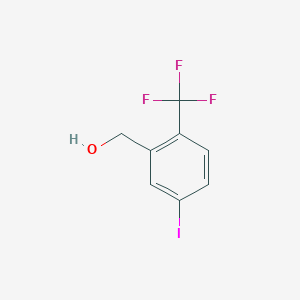
2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” can be represented by the InChI string: InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 .Chemical Reactions Analysis
Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” are influenced by their functional groups. The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents.Applications De Recherche Scientifique
Anticancer Activity
2,3,4,9-Tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives exhibited significant activity against the A-549 cell line, demonstrating their potential in cancer treatment (Chaudhary & Chaudhary, 2016).
Fluorescent Probes
Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole have been synthesized and studied for their properties as fluorescent probes. These derivatives have shown promising results in various solvents, indicating their potential use in fluorescence-based applications (Mitra et al., 2013).
Corrosion Inhibition
Certain carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, have been explored as corrosion inhibitors for mild steel. Their effectiveness in both abiotic and biotic environments highlights their utility in protecting metal surfaces (Nwankwo et al., 2018).
Synthesis of Heteroarenes
1,2,3,4-Tetrasubstituted carbazoles have been efficiently synthesized through palladium-catalyzed oxidative coupling reactions. This synthesis method is notable for its application in creating various heteroarenes with potential applications in medicinal chemistry (Yamashita et al., 2009).
Pharmaceutical Applications
The synthesis of novel carbazole derivatives has been pursued for potential pharmaceutical applications. These include compounds with antinociceptive activity and potential as antitumor agents, expanding the therapeutic scope of carbazole-based compounds (Rajasekaran & Thampi, 2005).
Enzyme Inhibitory Activities
Carbazole derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes. This includes cholinesterase inhibitory activities, which are relevant for the treatment of conditions like Alzheimer's disease (Khan et al., 2015).
Safety And Hazards
Safety information for “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJLAUQMHSAAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)
![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)


![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2560306.png)


![N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2560309.png)